4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked ethyl group bearing an oxo moiety and a 2-(trifluoromethyl)phenylamino group. The benzamide moiety is para-substituted with a chlorine atom.
Properties
IUPAC Name |
4-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2S2/c19-11-7-5-10(6-8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-4-2-1-3-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNONVYUPMFYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step chemical reactions that integrate thiadiazole and amide functionalities. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown moderate to good antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | MIC = 12 μg/mL |
| Compound B | Antifungal | C. albicans | MIC = 10 μg/mL |
| 4-chloro-N... | Antibacterial | B. subtilis | Moderate activity observed |
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds like 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit the proliferation of various cancer cell lines. For example, studies have reported IC50 values indicating significant cytotoxic effects against breast cancer cells and other malignancies .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | IC50 (μM) |
|---|---|---|
| 4-chloro-N... | Breast Cancer | 3.3 |
| Compound C | Lung Cancer | 42.67 |
| Compound D | Colon Cancer | 34.71 |
The biological activity of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased viability.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, contributing to its anticancer effects.
Case Studies
Recent studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Breast Cancer Cells : A study demonstrated that a derivative similar to 4-chloro-N-(5... exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
- Antitubercular Activity : Another research indicated that certain thiadiazole compounds showed promising results against Mycobacterium smegmatis with MIC values suggesting potential for antitubercular applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole derivatives. For instance, derivatives similar to 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anticancer Potential
The anticancer activity of this compound has been explored in vitro against various cancer cell lines. Studies indicate that similar thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation. For example, compounds with structural similarities have demonstrated effectiveness against estrogen receptor-positive breast cancer cells (MCF7), showcasing their potential as anticancer agents .
Antithrombotic Properties
Thiadiazole derivatives are also being investigated for their antithrombotic properties. The compound's ability to inhibit Factor Xa, a crucial enzyme in the coagulation cascade, positions it as a candidate for developing new anticoagulants. This is particularly relevant given the ongoing need for safe and effective oral anticoagulants in clinical settings .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds like 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promise as anti-inflammatory agents. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .
Synthesis and Characterization
The synthesis of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions including:
- Formation of the thiadiazole ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the benzamide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : The thioether linkage and trifluoromethyl group introduce synthetic challenges compared to simpler halogenated analogs .
- Bioactivity Gaps : While thiadiazoles and oxadiazoles are associated with antimicrobial activity, the target compound’s specific bioactivity remains underexplored and warrants further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
